(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a furan ring, a benzoimidazole-pyrrolidine hybrid system, and an α,β-unsaturated ketone backbone. Its structural complexity arises from the fusion of electron-rich (furan) and electron-deficient (enone) moieties, coupled with the nitrogen-rich benzoimidazole-pyrrolidine unit.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-17-6-2-3-7-18(17)22(14)15-10-11-21(13-15)19(23)9-8-16-5-4-12-24-16/h2-9,12,15H,10-11,13H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKFHNIAMIKSED-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one, a derivative of benzimidazole and pyrrolidine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes a furan ring and a benzimidazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- GLP-1 Receptors : Compounds similar to this structure have been noted for their agonistic effects on GLP-1 receptors, which are crucial in glucose metabolism and insulin secretion. This suggests potential applications in diabetes management .
- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as EGFR and Src .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activities across various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Inhibition of cell proliferation |
| MCF7 | 4.18 ± 0.05 | Induction of apoptosis |
| BGC823 | 2.71 ± 0.18 | EGFR inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies have reported its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results indicate that modifications in the pyrrolidine structure enhance its antibacterial effectiveness .
Study on Anticancer Efficacy
A study conducted by Zhang et al. synthesized several derivatives of the benzimidazole scaffold, including the target compound. The results revealed that the compound exhibited potent inhibitory effects on multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Study on Antimicrobial Properties
Another research effort evaluated the antibacterial activity of pyrrolidine derivatives, including those related to our compound. The study found that specific structural modifications significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves a multi-step process that includes the formation of the furan ring and the introduction of the benzimidazole and pyrrolidine moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Activity
Research indicates that compounds containing furan and benzimidazole moieties often display significant anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
2. Antimicrobial Properties
The presence of both furan and benzimidazole structures has been linked to antimicrobial activity against various pathogens. Compounds with these characteristics have demonstrated efficacy against bacteria and fungi, suggesting potential use in treating infections .
3. Antioxidant Effects
The antioxidant properties of this compound may provide protective effects against oxidative stress-related diseases. This is particularly relevant in neurodegenerative disorders where oxidative damage plays a critical role .
Case Studies
Several studies have explored the applications of this compound and its derivatives:
Case Study 1: Anticancer Activity
A study published in 2023 examined a series of benzimidazole derivatives, including those related to this compound, demonstrating their ability to inhibit tumor growth in vitro and in vivo models. The research highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing novel derivatives based on this compound to evaluate their antimicrobial properties against resistant bacterial strains. The results indicated that certain modifications significantly increased antimicrobial activity, providing insights into structure–activity relationships essential for drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound
- Core structure: Enone (prop-2-en-1-one) linked to furan (electron-rich heterocycle) and a 2-methyl-benzoimidazole-substituted pyrrolidine.
- Benzoimidazole-pyrrolidine: Provides rigidity and hydrogen-bonding capabilities.
Analog 1: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one ()
- Core structure: Similar enone backbone but substituted with a 4-(imidazolyl)phenyl group and a 3-chloro-4-fluorophenyl ring.
- Key differences :
Analog 2: Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate ()
- Core structure : Acrylate ester with a propargylamine-modified imidazolidine ring.
- Key differences: Lacks the enone system but includes an acrylate ester for electrophilic reactivity. Incorporates a naphthyl group and propargylamine, enabling diverse π-interactions .
Key Observations :
- The Claisen-Schmidt route (Analog 1) is moderate-yielding (78%), typical for enone formations.
- Domino reactions (Analog 2) achieve higher yields (92%) due to minimized intermediate isolation.
Spectroscopic and Physicochemical Properties
Insights :
- The target compound’s benzoimidazole-pyrrolidine system likely induces upfield shifts in pyrrolidine protons due to ring current effects.
- Analog 2’s propargylamine moiety introduces distinct alkyne IR stretches absent in the target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
